

Application Note: Quantification of Indolaprilat in Human Plasma by HPLC-MS/MS

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Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of **Indolaprilat** in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic and bioequivalence studies of Indolapril, the prodrug of **Indolaprilat**.

Introduction

Indolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. Following oral administration, it is hydrolyzed in the liver to its active metabolite, **Indolaprilat**. The quantification of **Indolaprilat** in plasma is essential for pharmacokinetic profiling and for assessing the bioequivalence of different formulations of Indolapril. This document provides a detailed protocol for a validated HPLC-MS/MS method for the quantification of **Indolaprilat** in human plasma.

ExperimentalMaterials and Reagents

• Indolaprilat reference standard



- Ramipril (Internal Standard, IS)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- Formic acid
- Ultrapure water
- Human plasma (with anticoagulant)
- Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 μm)
- Nitrogen generator
- Vortex mixer
- Centrifuge

Chromatographic and Mass Spectrometric Conditions



Parameter	Condition	
HPLC Column	Reversed-phase C18, 50 x 2.1 mm, 3.5 μm	
Mobile Phase	Isocratic: 70% Acetonitrile in 0.1% Formic Acid in Water	
Flow Rate	0.4 mL/min	
Injection Volume	10 μL	
Column Temperature	40 °C	
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode	
MRM Transitions	Indolaprilat: m/z 401 -> 168Ramipril (IS): m/z 415 -> 166	
Collision Energy (CE)	Optimized for specific instrument	
Source Temperature	500 °C	

Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer being used. The provided values are based on a similar compound, trandolaprilat, and should be a good starting point.[1]

Protocols

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare stock solutions of Indolaprilat and the internal standard (Ramipril)
 in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Indolaprilat stock solution with 50:50 methanol:water to create working solutions for the calibration curve and QC samples.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, high).



Plasma Sample Preparation (Solid-Phase Extraction)

- Pre-treatment: To 200 μL of plasma sample, standard, or QC, add 20 μL of the internal standard working solution (e.g., 100 ng/mL Ramipril) and vortex for 30 seconds.
- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
- Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitution: Reconstitute the dried residue with 100 μL of the mobile phase.
- Injection: Inject 10 μL of the reconstituted sample into the HPLC-MS/MS system.

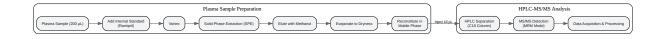
Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[2] Key validation parameters are summarized below.



Parameter	Acceptance Criteria	Typical Results
Linearity (r²)	≥ 0.99	> 0.995
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy	1 ng/mL
Intra-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	< 10%
Inter-day Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	< 12%
Accuracy (% Bias)	Within ± 15% of nominal value (± 20% at LLOQ)	-5% to +7%
Recovery (%)	Consistent, precise, and reproducible	> 85%
Matrix Effect	Internal standard normalized matrix factor between 0.85 and 1.15	Within limits
Stability	% Degradation within ± 15% of nominal concentration	Stable

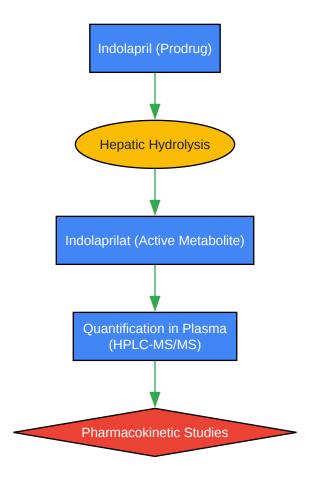
Visualizations



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Figure 1: Experimental workflow for **Indolaprilat** quantification.





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Figure 2: Logical relationship of Indolapril metabolism and analysis.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of **Indolaprilat** in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to robust and reproducible results. This method is well-suited for supporting clinical and pharmacokinetic studies of Indolapril.

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References



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